![molecular formula C22H23FN4O3 B2851611 2-amino-4-(3-fluorophenyl)-7-methyl-6-(2-morpholinoethyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 758701-55-2](/img/structure/B2851611.png)
2-amino-4-(3-fluorophenyl)-7-methyl-6-(2-morpholinoethyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
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Description
2-amino-4-(3-fluorophenyl)-7-methyl-6-(2-morpholinoethyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C22H23FN4O3 and its molecular weight is 410.449. The purity is usually 95%.
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Biological Activity
The compound 2-amino-4-(3-fluorophenyl)-7-methyl-6-(2-morpholinoethyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a complex organic molecule characterized by a unique pyrano-pyridine structure. This structure, along with its functional groups such as an amino group and a fluorinated phenyl moiety, suggests potential biological activities that warrant investigation.
Chemical Structure and Properties
The molecular formula of the compound is C22H23FN4O3, and its structure includes several notable features:
- Pyrano-pyridine core : This core is linked to various functional groups that may enhance its reactivity and biological interactions.
- Functional Groups : The presence of an amino group (NH₂), a carbonitrile group (C≡N), and a fluorine atom (F) are significant for its potential biological activity.
Comparative Analysis of Related Compounds
To better understand the potential biological activity of the compound , it is useful to compare it with structurally related compounds. The following table summarizes relevant analogs:
Compound Name | Structural Features | Biological Activity |
---|---|---|
2-amino-4-(4-fluorophenyl)-7-methylpyrano[3,2-c]pyridine | Similar pyrano-pyridine core; different phenyl substitution | Anticancer activity |
5-amino-7-methylchromeno[4,3-b]pyridine | Chromene instead of pyran; amino substitution | Antimicrobial properties |
4-aminoquinoline derivatives | Quinolines instead of pyridines; varied substituents | Antimalarial activity |
The mechanisms through which similar compounds exert their biological effects often involve:
- Enzyme Inhibition : Many pyrano-pyridine derivatives act as enzyme inhibitors, potentially targeting kinases or other enzymes involved in cancer progression.
- Receptor Modulation : The presence of specific functional groups may allow these compounds to interact with neurotransmitter receptors or other signaling pathways.
Case Studies
Although specific case studies on this exact compound are not available, research on related compounds provides insight into the expected biological activities. For example:
- Anticancer Studies : A study on a related pyrano-pyridine derivative demonstrated significant cytotoxicity against the MCF-7 breast cancer cell line using the MTT assay, indicating potential for further exploration in cancer therapeutics .
Future Research Directions
Given the promising structural features and preliminary findings associated with similar compounds, future research should focus on:
- Synthesis and Characterization : Developing synthetic routes to produce this compound and its analogs for further testing.
- In vitro and In vivo Studies : Conducting comprehensive biological evaluations to assess the anticancer and antimicrobial potential.
- Mechanistic Studies : Investigating the specific biological pathways affected by this compound to elucidate its mechanisms of action.
Properties
IUPAC Name |
2-amino-4-(3-fluorophenyl)-7-methyl-6-(2-morpholin-4-ylethyl)-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O3/c1-14-11-18-20(22(28)27(14)6-5-26-7-9-29-10-8-26)19(17(13-24)21(25)30-18)15-3-2-4-16(23)12-15/h2-4,11-12,19H,5-10,25H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZQCPZQQDRXIPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC(=CC=C3)F)C(=O)N1CCN4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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